molecular formula C18H26BrNO2 B8167006 tert-Butyl 4-bromo-2-methylbenzyl(cyclopentyl)carbamate

tert-Butyl 4-bromo-2-methylbenzyl(cyclopentyl)carbamate

Cat. No.: B8167006
M. Wt: 368.3 g/mol
InChI Key: DBRDJNCSKBOUBX-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-2-methylbenzyl(cyclopentyl)carbamate: is an organic compound with the molecular formula C16H24BrNO2. It is a derivative of benzyl carbamate, featuring a tert-butyl group, a bromine atom, and a cyclopentyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-2-methylbenzyl(cyclopentyl)carbamate typically involves the reaction of 4-bromo-2-methylbenzyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 4-bromo-2-methylbenzyl(cyclopentyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted benzyl carbamates.
  • Oxidation reactions produce hydroxylated or carbonylated derivatives.
  • Reduction reactions result in amines or alcohols.

Scientific Research Applications

Chemistry: tert-Butyl 4-bromo-2-methylbenzyl(cyclopentyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its structural features make it a valuable tool in the design of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are investigated for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2-methylbenzyl(cyclopentyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

    tert-Butyl 4-bromobenzylcarbamate: Lacks the methyl and cyclopentyl groups, making it less sterically hindered.

    tert-Butyl 4-bromo-2-methylphenylcarbamate: Similar structure but without the cyclopentyl group.

    tert-Butyl 4-bromo-2-methylbenzylamine: Similar but lacks the carbamate group.

Uniqueness: tert-Butyl 4-bromo-2-methylbenzyl(cyclopentyl)carbamate is unique due to the presence of both the cyclopentyl and tert-butyl groups, which confer distinct steric and electronic properties. These features enhance its reactivity and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(4-bromo-2-methylphenyl)methyl]-N-cyclopentylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrNO2/c1-13-11-15(19)10-9-14(13)12-20(16-7-5-6-8-16)17(21)22-18(2,3)4/h9-11,16H,5-8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRDJNCSKBOUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CN(C2CCCC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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